molecular formula C18H16AgN5O3S4 B14581713 silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate CAS No. 61489-18-7

silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate

Cat. No.: B14581713
CAS No.: 61489-18-7
M. Wt: 586.5 g/mol
InChI Key: KZDJHWGNHLPUOS-UHFFFAOYSA-N
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Description

Silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate is a complex chemical compound that combines the properties of silver nitrate and N-methyl-1,3-benzothiazole-2-carbothioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate typically involves the reaction of silver nitrate with N-methyl-1,3-benzothiazole-2-carbothioamide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

AgNO3+N-methyl-1,3-benzothiazole-2-carbothioamideThis compound\text{AgNO}_3 + \text{N-methyl-1,3-benzothiazole-2-carbothioamide} \rightarrow \text{this compound} AgNO3​+N-methyl-1,3-benzothiazole-2-carbothioamide→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced silver species.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce metallic silver or other reduced species.

Scientific Research Applications

Silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: It is studied for its potential antimicrobial properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its use in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate involves its interaction with biological molecules and cellular components. The compound can bind to proteins and nucleic acids, disrupting their normal function and leading to antimicrobial effects. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Silver nitrate: A widely used antimicrobial agent with similar properties.

    N-methyl-1,3-benzothiazole-2-carbothioamide: A compound with potential antimicrobial and chemical reactivity.

Uniqueness

Silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate is unique due to its combination of silver and benzothiazole moieties, which confer both antimicrobial properties and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61489-18-7

Molecular Formula

C18H16AgN5O3S4

Molecular Weight

586.5 g/mol

IUPAC Name

silver;N-methyl-1,3-benzothiazole-2-carbothioamide;nitrate

InChI

InChI=1S/2C9H8N2S2.Ag.NO3/c2*1-10-8(12)9-11-6-4-2-3-5-7(6)13-9;;2-1(3)4/h2*2-5H,1H3,(H,10,12);;/q;;+1;-1

InChI Key

KZDJHWGNHLPUOS-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1=NC2=CC=CC=C2S1.CNC(=S)C1=NC2=CC=CC=C2S1.[N+](=O)([O-])[O-].[Ag+]

Origin of Product

United States

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